molecular formula C14H15NO2 B14626627 Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 59195-16-3

Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B14626627
CAS No.: 59195-16-3
M. Wt: 229.27 g/mol
InChI Key: YSMUPKIAURLQPV-UHFFFAOYSA-N
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Description

Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It features a quinoline core structure with an 8-position substitution of a tetrahydro-2H-pyran-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of quinoline derivatives with tetrahydro-2H-pyran-2-ol under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of tetrahydro-2H-pyran-2-ol reacts with a suitable leaving group on the quinoline ring. This reaction is often catalyzed by acids or bases and conducted in solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Acid or base catalysts in solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. For instance, as an HDAC inhibitor, it can bind to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce cell cycle arrest or apoptosis in cancer cells . The compound may also interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound without the tetrahydro-2H-pyran-2-yloxy substitution.

    Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.

    Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.

Uniqueness

Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to the presence of the tetrahydro-2H-pyran-2-yloxy group, which can impart different chemical and biological properties compared to its analogs. This substitution can enhance its solubility, stability, and ability to interact with specific molecular targets .

Properties

CAS No.

59195-16-3

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

8-(oxan-2-yloxy)quinoline

InChI

InChI=1S/C14H15NO2/c1-2-10-16-13(8-1)17-12-7-3-5-11-6-4-9-15-14(11)12/h3-7,9,13H,1-2,8,10H2

InChI Key

YSMUPKIAURLQPV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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